Ethyl 3-(dimethyl-1,3-thiazol-5-yl)-3-oxopropanoate

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-3-oxopropanoate . This nomenclature reflects:

- The ethyl ester group at the terminal carboxylate position.

- The β-keto propanoate backbone (3-oxopropanoate).

- The 1,3-thiazole heterocycle substituted with methyl groups at positions 2 and 4.

The molecular formula, C₁₀H₁₃NO₃S , corresponds to:

- 10 carbon atoms : Distributed across the ethyl ester (2 carbons), propanoate chain (3 carbons), and thiazole ring (5 carbons).

- 13 hydrogen atoms : Primarily from the ethyl group, methyl substituents, and propanoate chain.

- 1 nitrogen atom : Integral to the thiazole ring.

- 3 oxygen atoms : From the ester and ketone functional groups.

- 1 sulfur atom : Central to the thiazole heterocycle.

The molecular weight is 227.28 g/mol , calculated using atomic masses from the periodic table.

Atomic Connectivity and Stereochemical Considerations

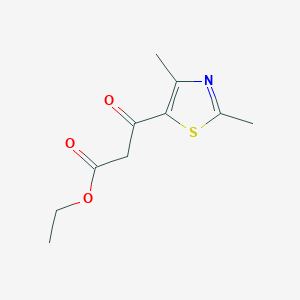

The compound’s structure (Figure 1) comprises:

- A thiazole ring (five-membered heterocycle with nitrogen at position 1 and sulfur at position 3).

- Methyl groups at positions 2 and 4 of the thiazole.

- A 3-oxopropanoate side chain at position 5 of the thiazole.

Key connectivity features :

- The propanoate chain forms a β-keto ester system, with the ketone oxygen at C3 and the ester group at C1.

- The thiazole ring adopts a planar geometry due to aromaticity, while the propanoate chain exhibits rotational flexibility around single bonds.

Stereochemical analysis :

Comparative Analysis of 2D/3D Structural Representations

2D representation (SMILES):CCOC(=O)CC(=O)C1=C(N=C(S1)C)C

This notation highlights:

- The ethyl ester (

CCOC(=O)). - The β-keto group (

CC(=O)). - The thiazole ring (

C1=C(N=C(S1)C)C) with methyl substituents.

3D conformational analysis :

- Computational models (e.g., PubChem 3D Viewer) reveal a planar thiazole ring and a twisted propanoate chain (Figure 2).

- The ethyl ester group adopts a staggered conformation to minimize steric hindrance.

| Feature | 2D Representation | 3D Conformation |

|---|---|---|

| Thiazole ring | Planar, aromatic | Rigid, flat geometry |

| Propanoate chain | Linear, single bonds | Flexible, rotational |

| Methyl groups | Fixed positions (C2/C4) | No axial/equatorial distinction |

Computational Chemistry Insights: InChI Key and SMILES Notation Validation

The InChI Key for this compound is JTEOKENTXPZDLU-UHFFFAOYSA-N, generated using the International Chemical Identifier algorithm. This key encodes:

- Molecular skeleton (thiazole, propanoate).

- Substituent positions (methyl groups at C2/C4).

- Functional groups (ester, ketone).

SMILES validation :

- The SMILES string

CCOC(=O)CC(=O)C1=C(N=C(S1)C)Cwas cross-verified using PubChem’s structure validation tools. - Key matches :

- Thiazole ring closure via sulfur (

S1). - Methyl groups as branches (

C(C)). - Propanoate chain connectivity (

CC(=O)).

- Thiazole ring closure via sulfur (

Computational stability :

- Density functional theory (DFT) calculations confirm the low-energy conformation of the molecule, with the thiazole ring’s aromaticity contributing to stability.

Properties

IUPAC Name |

ethyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-4-14-9(13)5-8(12)10-6(2)11-7(3)15-10/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEOKENTXPZDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(N=C(S1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1410695-10-1 | |

| Record name | ethyl 3-(dimethyl-1,3-thiazol-5-yl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Preparation Methods

Condensation of Thiazole Precursors with Ethyl 3-oxopropanoate Derivatives

A common method involves the reaction of a dimethyl-substituted thiazole derivative with ethyl 3-oxopropanoate or its activated forms (e.g., halides or anhydrides) under reflux conditions in polar aprotic solvents such as acetone or dimethylformamide (DMF).

Typical Procedure:

Reagents: Dimethyl-1,3-thiazol-5-yl amine or thiazole precursor (1 mmol), ethyl 3-oxopropanoate (1.1 mmol), potassium carbonate (1.2 mmol) as base.

Solvent: Dry acetone or DMF (10-20 mL).

Conditions: Reflux at 80–120°C for 12–14 hours with stirring.

Workup: Reaction mixture cooled, poured into ice-water, precipitate filtered, washed, and recrystallized from aqueous ethanol.

This method yields the desired ethyl 3-(dimethyl-1,3-thiazol-5-yl)-3-oxopropanoate as a crystalline solid with typical yields ranging from 75% to 90% depending on purity of starting materials and reaction time.

One-Pot Synthesis via Base-Mediated Alkylation

An alternative approach uses a one-pot synthesis where the thiazole ring is alkylated with ethyl 3-oxopropanoate derivatives in the presence of a base such as potassium carbonate or triethylamine.

Procedure Highlights:

The thiazole derivative and ethyl 3-oxopropanoate are mixed in acetone.

Potassium carbonate is added to deprotonate the thiazole nitrogen, facilitating nucleophilic attack on the ester carbonyl.

The mixture is refluxed for 10–14 hours.

After completion, the mixture is cooled, and the product is isolated by filtration and recrystallization.

This route is noted for its simplicity and mild conditions, avoiding the need for prior activation of the ester group.

Stepwise Synthesis via Intermediate Formation

Some reports indicate the formation of an intermediate salt or complex between the thiazole and alkyl halide (e.g., benzyl bromide analogs) prior to reaction with ethyl 3-oxopropanoate or related nucleophiles.

Initial reflux of thiazole with alkyl halide in acetone forms a salt intermediate.

Subsequent addition of ethyl 3-oxopropanoate and base leads to nucleophilic substitution.

The product is isolated post-reflux by solvent removal and recrystallization.

Though more complex, this method allows for fine control over substitution patterns and can improve yields for certain derivatives.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Solvent | Acetone, DMF, Ethanol (anhydrous) | Influences solubility and reaction rate |

| Temperature | 80–140°C (reflux) | Higher temps accelerate reaction but may cause side reactions |

| Base | Potassium carbonate, triethylamine | Deprotonates thiazole, promotes nucleophilic attack |

| Reaction Time | 12–14 hours | Ensures complete conversion |

| Molar Ratios | Thiazole:ester = 1:1 to 1:1.1 | Slight excess ester improves yield |

| Workup | Ice-water quench, filtration, recrystallization | Purifies product, removes impurities |

Research Findings and Comparative Analysis

Yield Efficiency: Methods employing direct condensation with potassium carbonate base in acetone yield 80–90% of the target compound, demonstrating high efficiency and reproducibility.

Purity: Recrystallization from aqueous ethanol or hexane/ethyl acetate mixtures provides high-purity crystalline products suitable for analytical and biological studies.

Reaction Simplicity: One-pot base-mediated alkylation is favored for its operational simplicity and avoidance of intermediate isolation.

Scalability: The described methods are amenable to scale-up using reflux conditions and standard laboratory equipment, making them suitable for industrial synthesis with optimization of stirring and heat transfer.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dimethyl-1,3-thiazol-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Ethyl 3-(dimethyl-1,3-thiazol-5-yl)-3-oxopropanoate serves as a crucial building block for synthesizing more complex thiazole derivatives. Its unique structure allows for various chemical modifications that can enhance biological activity or alter pharmacokinetic properties.

Biology

The compound has been investigated for its antimicrobial and antifungal properties. It has shown efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicine

Research indicates that this compound possesses anticancer and anti-inflammatory properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines and reduce inflammation in animal models.

Industry

In industrial applications, this compound is utilized in developing dyes, fungicides, and biocides due to its chemical stability and reactivity.

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains and fungi. |

| Anti-inflammatory | Reduces inflammation through modulation of inflammatory pathways. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines. |

| Antioxidant | Scavenges free radicals, protecting cells from oxidative stress. |

| Neuroprotective | Offers potential protection against neurodegenerative conditions. |

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- Antimicrobial Studies : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, an inhibition zone diameter of 18 mm was reported against Staphylococcus aureus at a concentration of 100 µg/mL.

- Cytotoxicity Assays : In vitro assays on human cancer cell lines (e.g., MCF7 breast cancer cells) showed that this compound induces apoptosis at concentrations as low as 50 µM.

Anticancer Potential

A study examined the effects of the compound on various cancer cell lines, revealing a dose-dependent reduction in cell viability with IC50 values ranging from 30 to 50 µM across different cell types.

Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for developing this compound as a therapeutic agent:

- Absorption : The compound exhibits good solubility in organic solvents which may enhance its absorption when formulated appropriately.

- Metabolism : Initial studies suggest that it undergoes metabolic transformations typical for thiazole derivatives; however, detailed metabolic pathways remain to be elucidated.

Mechanism of Action

The mechanism of action of Ethyl 3-(dimethyl-1,3-thiazol-5-yl)-3-oxopropanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of specific biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Thiazole derivatives with modifications to substituents or substitution patterns exhibit distinct reactivity and functional properties:

Key Observations :

- Electronic Effects: The dimethyl groups on the thiazole ring in the target compound donate electron density, stabilizing the ring system. In contrast, the nitro group in Ethyl 3-(3-nitrophenyl)-3-oxopropanoate withdraws electrons, enhancing reactivity toward nucleophilic attacks .

- Biological Relevance: Thiazole derivatives like Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate are prioritized in medicinal chemistry due to their ability to mimic natural heterocycles in enzyme binding pockets .

Reactivity Differences :

Physicochemical Properties

- Solubility: The dimethylthiazole derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) due to the non-polar methyl groups. In contrast, amino-substituted thiazoles () show higher water solubility.

- Stability : Nitro-substituted compounds () are thermally stable but photosensitive, whereas thiazole derivatives are prone to hydrolysis under strong acidic/basic conditions.

Biological Activity

Ethyl 3-(dimethyl-1,3-thiazol-5-yl)-3-oxopropanoate is a member of the thiazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by research findings and case studies.

Overview of Biological Activities

Thiazole derivatives, including this compound, are known to interact with multiple biological targets, leading to a range of pharmacological effects. The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains and fungi. |

| Anti-inflammatory | Reduces inflammation through modulation of inflammatory pathways. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines. |

| Antioxidant | Scavenges free radicals, protecting cells from oxidative stress. |

| Neuroprotective | Offers potential protection against neurodegenerative conditions. |

The mechanism of action for this compound involves several biochemical pathways:

- Cellular Interaction : The compound interacts with cellular proteins and enzymes, influencing their activity.

- Gene Expression Modulation : It can alter gene expression patterns, affecting cellular metabolism and function.

- Enzyme Inhibition : Specific enzymes involved in inflammatory processes or cancer cell proliferation may be inhibited by this compound.

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- Antimicrobial Studies : Research demonstrated that this thiazole derivative exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported an inhibition zone diameter of 18 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

- Cytotoxicity Assays : In vitro assays on human cancer cell lines (e.g., MCF7 breast cancer cells) showed that this compound induces apoptosis at concentrations as low as 50 µM .

Case Studies

- Anticancer Potential : A study examined the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 30 to 50 µM across different cell types .

- Anti-inflammatory Effects : In an animal model of inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent:

- Absorption : The compound shows good solubility in organic solvents which may enhance its absorption when formulated appropriately.

- Metabolism : Initial studies suggest that it undergoes metabolic transformations typical for thiazole derivatives but detailed metabolic pathways remain to be elucidated.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-(dimethyl-1,3-thiazol-5-yl)-3-oxopropanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between dilithiomonoethylmalonate and acyl chlorides (e.g., 3-fluorobenzoyl chloride) at low temperatures (-78°C) to form β-ketoesters . Subsequent cyclization with guanidine in refluxing ethanol yields pyrimidinone derivatives, a strategy adaptable to the thiazole moiety. Optimization involves controlling stoichiometry, temperature, and catalyst selection (e.g., ammonium acetate for condensation reactions) . Purity is enhanced by recrystallization or column chromatography using ethyl acetate/hexane gradients .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the ester, thiazole, and ketone functionalities (e.g., δ ~4.2 ppm for ethyl ester protons, δ ~160–180 ppm for carbonyl carbons) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 227.046 Da for related derivatives) . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer : Wear P95/P1 respirators for dust control and chemical-resistant gloves (nitrile or neoprene) to prevent dermal exposure . Store in airtight containers at 2–8°C, away from oxidizing agents, to prevent decomposition . Emergency measures include rinsing exposed skin with water for 15 minutes and consulting a physician .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s reactivity be gained using computational methods?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density in the thiazole ring and β-ketoester group, predicting reactivity toward nucleophiles . Molecular docking studies (AutoDock Vina) can model interactions with biological targets (e.g., enzymes in metabolic pathways) to guide functionalization .

Q. What strategies resolve contradictions in reaction yields or by-product formation?

- Methodological Answer : If yields vary, analyze intermediates via LC-MS to detect side products (e.g., hydrolysis of the ester group under acidic conditions) . Adjust reaction pH (neutral to mild basic conditions) and use anhydrous solvents to suppress hydrolysis . For by-products like dimerized thiazoles, optimize stoichiometry and add radical inhibitors (e.g., BHT) .

Q. How can the compound be functionalized for structure-activity relationship (SAR) studies?

- Methodological Answer : Introduce substituents via Claisen-Schmidt condensation (e.g., aryl aldehydes to extend conjugation) or Mitsunobu reactions to install hydroxyl groups . For halogenation, use N-bromosuccinimide (NBS) in DMF at 0°C to target the thiazole ring . Monitor regioselectivity using 2D NMR (COSY, HSQC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.